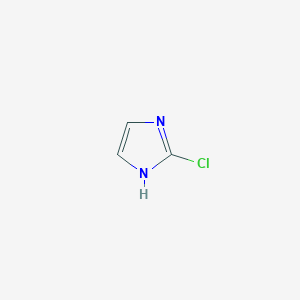

2-Cloro-1H-imidazol

Descripción general

Descripción

2-Chloro-1H-imidazole is an imidazole compound that appears as a white to off-white powder or crystal . It has a molecular weight of 102.52 . It can be used as an antimicrobial agent in the manufacture of imidazoles .

Synthesis Analysis

The synthesis of imidazoles, including 2-Chloro-1H-imidazole, has seen significant advances. One method involves the cyclization of amido-nitriles, which can include a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of 2-Chloro-1H-imidazole is similar to other imidazole compounds. The molecule is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms, is 0.006 (2) Å .Chemical Reactions Analysis

Imidazoles are key components to functional molecules used in a variety of applications . The bonds formed during the formation of the imidazole are crucial, and the utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

2-Chloro-1H-imidazole is a solid at 20°C . It has a melting point of 166.0 170.0 °C . It is sensitive to heat and is usually stored at 2-8°C .Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

2-Cloro-1H-imidazol: es un precursor versátil en la química farmacéutica, particularmente para crear compuestos con propiedades antimicrobianas, antivirales y antiinflamatorias . Su capacidad para actuar como bloque de construcción para moléculas biológicamente activas lo hace invaluable en la síntesis de fármacos. Por ejemplo, se puede utilizar para desarrollar nuevos fármacos anticoagulantes o inhibidores enzimáticos, que son cruciales en el manejo de afecciones como la trombosis y diversos trastornos metabólicos.

Síntesis Agroquímica

En la industria agroquímica, This compound sirve como un intermediario clave para la síntesis de fungicidas, herbicidas y reguladores del crecimiento de las plantas . Estos compuestos ayudan a proteger los cultivos de plagas y enfermedades, así como a controlar el crecimiento y el rendimiento de los productos agrícolas.

Química Verde

El papel del compuesto en la química verde es notable, especialmente en la síntesis de líquidos iónicos y carbenos N-heterocíclicos (NHC) . Estas aplicaciones son significativas para desarrollar procesos químicos amigables con el medio ambiente, que son cada vez más importantes en la síntesis orgánica moderna.

Catálisis

This compound: se utiliza en la preparación de ligandos para catalizadores de metales de transición . Estos catalizadores son esenciales en diversas reacciones químicas, incluidas las que se utilizan en la producción de productos químicos finos y farmacéuticos, debido a su capacidad para aumentar la eficiencia y la selectividad de la reacción.

Materiales Funcionales

Este compuesto también participa en la creación de materiales funcionales moleculares . Estos materiales tienen aplicaciones en una variedad de tecnologías, incluida la electrónica, donde se pueden utilizar para mejorar el rendimiento y la funcionalidad de los dispositivos.

Química Sintética

En la química sintética, This compound es un componente fundamental para la construcción de moléculas complejas . Su incorporación en reacciones multicomponente permite la síntesis eficiente de diversos derivados de imidazol, que pueden tener diversas aplicaciones en la química medicinal y otros campos.

Aplicaciones Ópticas

La investigación emergente apunta al uso de derivados de imidazol en tintes para células solares y otras aplicaciones ópticas . This compound se puede modificar para crear compuestos que absorben y emiten luz, lo cual es crítico para el desarrollo de nuevos materiales fotovoltaicos.

Química Medicinal

Por último, el andamiaje de imidazol, del cual This compound es parte, es crucial en el proceso de descubrimiento de fármacos . Se encuentra en varios productos naturales como la histamina y los ácidos nucleicos, y sus derivados se utilizan en la síntesis de una amplia gama de agentes terapéuticos.

Mecanismo De Acción

Target of Action

2-Chloro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form hydrogen bonds with biological targets, influencing their function .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The imidazole ring is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

The chemical properties of the imidazole ring, such as its solubility in water and other polar solvents, may be influenced by environmental factors .

Safety and Hazards

Direcciones Futuras

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Propiedades

IUPAC Name |

2-chloro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVXSFKKWXMYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378378 | |

| Record name | 2-Chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16265-04-6 | |

| Record name | 2-Chloro-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

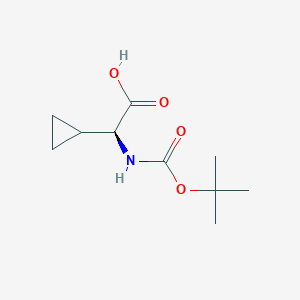

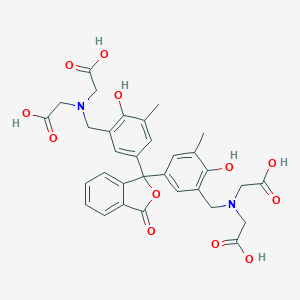

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)